

Application Notes and Protocols for OF-Deg-lin

Experimental Use

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *OF-Deg-lin*

Cat. No.: *B11931856*

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Abstract

OF-Deg-lin is a novel ionizable amino lipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the delivery of nucleic acid payloads such as messenger RNA (mRNA) and small interfering RNA (siRNA). Its unique diketopiperazine-based core and degradable ester linkages contribute to its efficacy and biocompatibility. A notable characteristic of **OF-Deg-lin** and its analogue, OF-C4-Deg-lin, is the targeted delivery of mRNA to the spleen, presenting significant opportunities for applications in immunology, vaccine development, and therapies targeting splenic cell populations. This document provides detailed protocols for the synthesis of the core structure, formulation of **OF-Deg-lin** containing LNPs, and their application in both in vitro and in vivo experimental models.

Introduction

The delivery of nucleic acid-based therapeutics holds immense promise for treating a wide range of diseases. Lipid nanoparticles have emerged as a leading platform for the systemic delivery of these molecules, protecting them from degradation and facilitating their entry into target cells.[1] **OF-Deg-lin** is an ionizable lipid that has demonstrated high potency for both siRNA and mRNA delivery.[2] A key feature of **OF-Deg-lin** and its longer-linker variant, OF-C4-Deg-lin, is their ability to direct mRNA expression predominantly to the spleen in vivo, a unique characteristic compared to many other lipid nanoparticle systems that primarily target the liver.

[2][3] This spleen-centric delivery opens up avenues for targeted therapies and immunomodulation.

Data Presentation

Table 1: Physicochemical Properties of **OF-Deg-lin** and OF-C4-Deg-lin LNPs

Ionizable Lipid	Cargo	Molar Ratio (Ionizable:D SPC:Chol:PEG-lipid)	Mean Particle Size (nm)	Polydispersity Index (PDI)	Encapsulation Efficiency (%)
OF-Deg-lin	siRNA	50:10:38.5:1.5	~80	< 0.2	> 90%
OF-Deg-lin	mRNA	50:10:38.5:1.5	~90	< 0.2	> 90%
OF-C4-Deg-lin	siRNA	50:10:38.5:1.5	~85	< 0.2	> 90%
OF-C4-Deg-lin	mRNA	50:10:38.5:1.5	~95	< 0.2	> 90%

Note: The values presented are approximate and can vary based on the specific formulation parameters and measurement techniques.

Table 2: In Vivo Luciferase Expression Profile of OF-C4-Deg-lin LNPs in Mice

Organ	Average Radiance (% of Total)
Spleen	> 85%[2]
Liver	Minimal
Lungs	Negligible
Heart	Negligible
Kidneys	Negligible

Data is based on intravenous administration of luciferase mRNA-loaded OF-C4-Deg-lin LNPs in mice.

Experimental Protocols

Protocol 1: Synthesis of the Diketopiperazine Core (Representative)

This protocol describes a general method for synthesizing a diketopiperazine scaffold, which is the core of **OF-Deg-lin**.

Materials:

- N-protected amino acids (e.g., Boc-lysine)
- Amino acid methyl esters
- Coupling agents (e.g., HATU, HOBt)
- DIPEA (N,N-Diisopropylethylamine)
- Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol, Ethylene Glycol
- Reagents for deprotection (e.g., Trifluoroacetic acid (TFA) for Boc group removal)

Procedure:

- Dipeptide Formation:
 - Dissolve N-protected amino acid (1 eq) in DMF.
 - Add coupling agents HATU (1.1 eq) and HOBt (1.1 eq) and stir for 15 minutes.
 - Add the amino acid methyl ester (1 eq) and DIPEA (2.5 eq).
 - Stir the reaction mixture at room temperature overnight.
 - Extract the dipeptide using an appropriate organic solvent and purify by column chromatography.

- Intramolecular Cyclization:
 - Deprotect the N-terminal of the dipeptide (e.g., using TFA in DCM for Boc deprotection).
 - Neutralize the resulting amine salt.
 - Suspend the deprotected dipeptide in a high-boiling point solvent like ethylene glycol.
 - Heat the mixture at 170-190°C under a nitrogen atmosphere to induce cyclization.
 - Cool the reaction and collect the precipitated diketopiperazine by filtration.
 - Recrystallize the product from hot deionized water to obtain the pure diketopiperazine core.

Protocol 2: Formulation of OF-Deg-lin LNPs by Microfluidics

Materials:

- **OF-Deg-lin** or OF-C4-Deg-lin (dissolved in ethanol)
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (dissolved in ethanol)
- Cholesterol (dissolved in ethanol)
- PEG-lipid (e.g., DMG-PEG 2000) (dissolved in ethanol)
- mRNA or siRNA (in an aqueous buffer, e.g., 50 mM sodium acetate, pH 4.5)
- Microfluidic mixing device (e.g., NanoAssemblr™)
- Dialysis cassettes (e.g., 10 kDa MWCO)
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Prepare Lipid Solution:

- In an RNase-free tube, combine **OF-Deg-lin**, DSPC, cholesterol, and PEG-lipid in ethanol at a molar ratio of 50:10:38.5:1.5.
- Prepare Nucleic Acid Solution:
 - Dilute the mRNA or siRNA in the aqueous buffer to the desired concentration (e.g., 200 µg/mL).
- Microfluidic Mixing:
 - Set up the microfluidic device according to the manufacturer's instructions.
 - Load the lipid solution into one syringe and the nucleic acid solution into another.
 - Set the flow rate ratio of the aqueous to the organic phase to 3:1.
 - Set the total flow rate to 10-12 mL/min.
 - Initiate the mixing process to form the LNPs.
- Purification and Concentration:
 - Collect the resulting LNP solution.
 - Dialyze the LNPs against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated nucleic acids.
 - If necessary, concentrate the LNPs using centrifugal filter units.
 - Sterile-filter the final LNP formulation through a 0.22 µm filter.

Protocol 3: In Vitro Transfection and Luciferase Assay

Materials:

- Hepatocyte cell line (e.g., Huh7) or other relevant cell lines
- Complete cell culture medium

- **OF-Deg-lin** LNPs encapsulating luciferase mRNA
- 96-well white, clear-bottom plates
- Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
- Luminometer

Procedure:

- Cell Seeding:
 - Seed cells in a 96-well plate at a density of 7,500 cells per well and incubate overnight.
- LNP Treatment:
 - Dilute the luciferase mRNA-LNPs in complete cell culture medium to achieve final mRNA concentrations of 125, 250, and 500 ng/mL.
 - Remove the old medium from the cells and add the LNP-containing medium.
 - Incubate the cells for 24 hours at 37°C and 5% CO₂.
- Luciferase Assay:
 - After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.
 - Add the luciferase substrate to the cell lysate.
 - Measure the luminescence using a plate reader.

Protocol 4: In Vivo mRNA Delivery and Biodistribution in Mice

Materials:

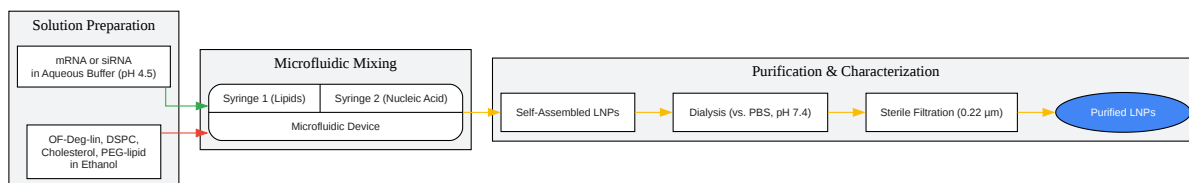
- Female BALB/c or C57BL/6 mice (6-8 weeks old)

- OF-C4-Deg-lin LNPs encapsulating firefly luciferase mRNA
- D-luciferin potassium salt (15 mg/mL in sterile PBS)
- In Vivo Imaging System (IVIS)
- Anesthesia (e.g., isoflurane)

Procedure:

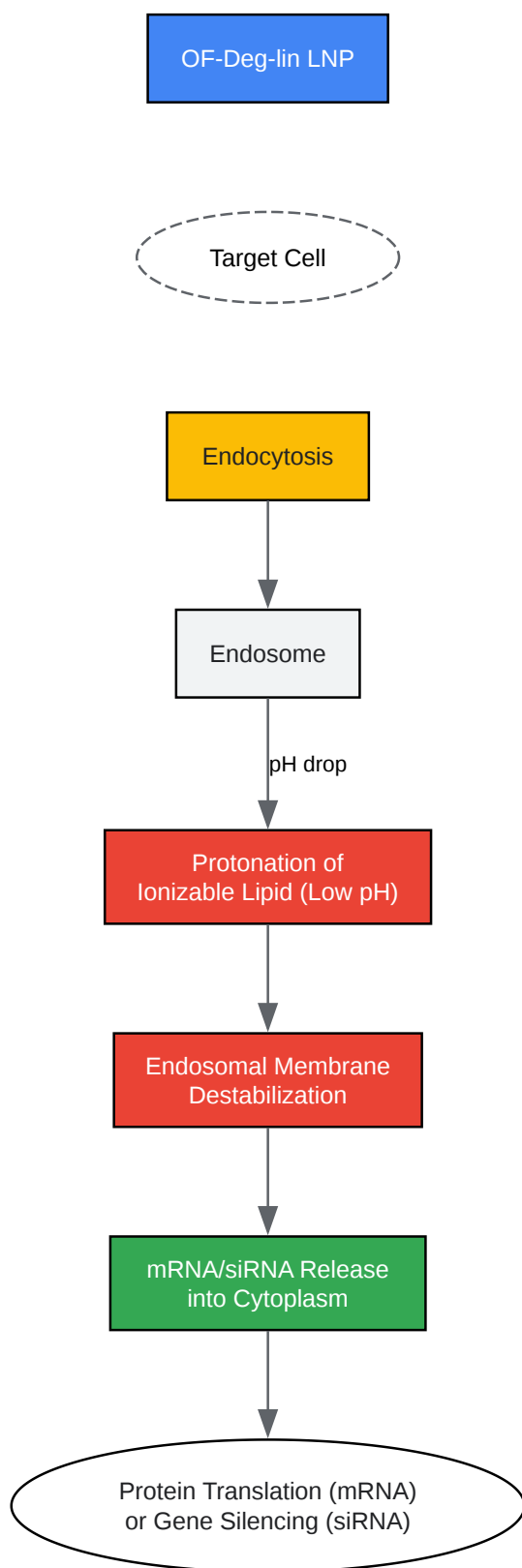
- Animal Dosing:
 - Administer the luciferase mRNA-LNPs to the mice via intravenous (tail vein) injection at a dose of 0.75 mg/kg.
- In Vivo Imaging:
 - At 6 hours post-injection, administer D-luciferin (150 mg/kg) via intraperitoneal injection.
 - Wait for 10 minutes for the substrate to distribute.
 - Anesthetize the mice and acquire bioluminescence images using an IVIS.
- Ex Vivo Organ Imaging:
 - Immediately after in vivo imaging, euthanize the mice.
 - Harvest the spleen, liver, lungs, heart, and kidneys.
 - Place the organs in a multi-well plate containing D-luciferin solution.
 - Acquire bioluminescence images of the organs to quantify organ-specific expression.

Visualizations



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Caption: Workflow for the formulation of **OF-Deg-lin** lipid nanoparticles.



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Caption: Proposed mechanism of cellular uptake and endosomal escape of **OF-Deg-lin** LNPs.

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- To cite this document: BenchChem. [Application Notes and Protocols for OF-Deg-lin Experimental Use]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11931856#of-deg-lin-experimental-protocol]

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